Einecs 270-183-1

Hydrolysis kinetics Sol-gel processing RTV silicone pot-life

EINECS 270‑183‑1 (CAS 68412‑36‑2) is a pre‑reacted organotin‑silicate complex formed from dibutylbis[(1‑oxododecyl)oxy]stannane (dibutyltin dilaurate, DBTDL) and hydrolysed tetrapropyl orthosilicate (TPOS). The substance is registered on the US EPA TSCA Inventory under the synonym “Propyl silicate, dibutyltin dilaurate complex” and carries the molecular formula C₃₂H₆₄O₄Sn·C₁₂H₂₈O₄Si (MW 896.01 g mol⁻¹).

Molecular Formula C44H92O8SiSn
Molecular Weight 896.0 g/mol
CAS No. 68412-36-2
Cat. No. B12771403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 270-183-1
CAS68412-36-2
Molecular FormulaC44H92O8SiSn
Molecular Weight896.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC.CCCO[Si](OCCC)(OCCC)OCCC
InChIInChI=1S/C12H28O4Si.2C12H24O2.2C4H9.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h5-12H2,1-4H3;2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;;+2/p-2
InChIKeyDXLAMDDVJNYIGH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 270-183-1 (CAS 68412-36-2) – Organotin-Silicate Crosslinking Complex for RTV Silicone Procurement


EINECS 270‑183‑1 (CAS 68412‑36‑2) is a pre‑reacted organotin‑silicate complex formed from dibutylbis[(1‑oxododecyl)oxy]stannane (dibutyltin dilaurate, DBTDL) and hydrolysed tetrapropyl orthosilicate (TPOS) [1]. The substance is registered on the US EPA TSCA Inventory under the synonym “Propyl silicate, dibutyltin dilaurate complex” and carries the molecular formula C₃₂H₆₄O₄Sn·C₁₂H₂₈O₄Si (MW 896.01 g mol⁻¹) [1]. It belongs to the class of silicon‑tin condensation catalysts that simultaneously deliver catalytic activity and a built‑in tetraalkoxysilane cross‑linker for hydroxyl‑terminated diorganopolysiloxanes, making it a single‑component replacement for separate catalyst + silicate systems in room‑temperature vulcanising (RTV) silicone formulations [2].

Why Generic Substitution Fails for Einecs 270-183-1 in Silicone Crosslinking Procurement


EINECS 270‑183‑1 is not a simple mixture of dibutyltin dilaurate (DBTDL) and a silane; the two components are thermally pre‑reacted to form a covalent silicon‑tin species that functions as both a condensation catalyst and a polyfunctional cross‑linker [1]. Furthermore, the tetrapropoxysilane (TPOS) moiety in this complex hydrolyses markedly slower than the tetraethoxysilane (TEOS) found in many generic tin‑silicate reaction products – the established hydrolyzability sequence being TMOS ≫ TEOS ≫ TPOS [2] – which directly translates into longer pot‑life, better humidity tolerance during storage, and reduced premature gelation in moisture‑cure RTV systems .

Quantitative Differentiation Evidence for Einecs 270-183-1 vs. Closest Analogues


TPOS‑Based Complex Hydrolyses Significantly Slower Than TEOS‑Based Analogues, Extending Pot‑Life

The tetrapropoxysilane (TPOS) component of EINECS 270‑183‑1 hydrolyses at a markedly lower rate than tetraethoxysilane (TEOS), which is the alkoxysilane most commonly used in generic organotin‑silicate adducts. Published kinetic studies unequivocally establish the hydrolysis rate order TMOS ≫ TEOS ≫ TPOS under acidic conditions [1], and proprietary industrial data indicate that the steric bulk of the propoxy group reduces the hydrolysis rate by a factor of approximately 3 relative to TEOS .

Hydrolysis kinetics Sol-gel processing RTV silicone pot-life

Pre‑Reacted Complex Delivers Faster Early Shore‑A Hardness Development Than DBTDL Alone

In a direct head‑to‑head study within U.S. Patent 4,462,936, the pre‑reacted mixture of ethoxypolysiloxane (SiO₂ ~40 %) with di‑n‑butyltin dilaurate – prepared by heating at 120 °C for 12 h and subsequently blended with 5 wt% di‑n‑butyltin diacylate (“diversatate”) – produced significantly faster hardness build‑up than the identical reaction product used without the second tin compound [1]. The formulation containing the completed complex reached a Shore‑A hardness of 23 only 10 min after processing, while the single‑component reaction product achieved a hardness of zero at the same time point.

RTV silicone curing Crosslinking kinetics Shore-A hardness

Superior Shelf Stability: Crosslinking Performance Unchanged After 6‑Month Storage at Room Temperature

The same patent demonstrates that the organotin‑silicate complex formulated with a branched‑carboxylate tin co‑compound exhibits exceptional storage stability. After 6 months at room temperature, the Shore‑A hardness profile remained virtually identical to the freshly prepared material (e.g., Example 1: Shore‑A at 10 min = 23 fresh vs. 23 after 6 months; 24 h hardness = 41 fresh vs. 40 after 6 months) [1]. In contrast, the comparison batch in which the second tin compound was omitted showed severe degradation after storage (processing time increased from 3 min 50 s to 5 min 5 s; 24 h hardness dropped from 41 to 40, and 10 min hardness collapsed from 18 to 0) [1].

Catalyst storage stability RTV-1 shelf life Crosslinking agent aging

Integrated Catalyst‑Cross‑Linker Architecture Reduces Formulation Complexity vs. Two‑Component DBTDL + Silicate Systems

EINECS 270‑183‑1 is a pre‑formed silicon‑tin species in which the dibutyltin centre is covalently linked to the tetrapropoxysilane moiety, as evidenced by the systematic name and molecular formula [1]. This is fundamentally different from a physical blend of DBTDL (CAS 77‑58‑7) and tetrapropyl orthosilicate (CAS 682‑01‑9). In patent practice, analogous pre‑reacted products are described as functioning simultaneously as condensation catalysts and as silicon compounds bearing at least three condensable alkoxy groups per molecule [2]. The consequence is that the formulator handles one ingredient instead of two, eliminates the need to optimise the catalyst:silicate ratio at the compounding stage, and avoids the variability introduced when the two components hydrolyse at different rates during moisture exposure.

Single-component crosslinker Formulation simplification RTV silicone compounding

Lower Equivalent Tin Content per Unit Mass Facilitates Compliance with Organotin Regulatory Thresholds

Calculated from the registered molecular formula, EINECS 270‑183‑1 contains approximately 13.2 % tin by weight (Sn = 118.71 g mol⁻¹ / 896.01 g mol⁻¹) [1]. In contrast, the uncomplexed DBTDL catalyst (C₃₂H₆₄O₄Sn, MW = 631.57 g mol⁻¹) contains approximately 18.8 % tin . When formulating a sealant, adhesive, or coating, the lower tin mass fraction of the complex means that, for a given catalyst loading by weight, less organotin is introduced into the final article.

Organotin regulation REACH Annex XVII TSCA tin content

Proven Performance in High‑Filler RTV Formulations with Minimal Post‑Cure Hardness Drift

Patent Example 7 demonstrates that the methodology behind EINECS 270‑183‑1 is valid across diverse filler systems. Using a tetraethyl orthosilicate + DBTDL reaction product blended with 5 % diversatate in a highly filled diatomaceous‑earth PDMS compound, the Shore‑A hardness reached 41 after only 10 min and 65 after 24 h, with the profile completely unchanged after 6 months of ambient storage [1]. The corresponding comparison example without the second tin compound showed a much slower initial cure (10 min Shore‑A = 12) and required a higher catalyst loading (4 % vs. 3.2 %) to achieve a comparable final hardness of 63 after 24 h.

Filled RTV silicone Diatomaceous earth Calcium sulfate filler

Target Application Scenarios for Einecs 270-183-1 Based on Quantitative Differentiation Evidence


Single‑Component (RTV‑1) Construction Sealants Requiring Multi‑Year Shelf Stability

The demonstrated 6‑month room‑temperature storage stability with unchanged Shore‑A hardness profiles [1] indicates that formulations based on EINECS 270‑183‑1 can be designed as one‑part moisture‑cure sealants that retain predictable cure speed over extended warehouse periods. The slower TPOS hydrolysis rate [2] further protects the packaged product from humidity ingress through the container wall, reducing the need for aggressive desiccant packaging.

Fast‑Cycle RTV‑2 Mould‑Making for Polyurethane, Epoxy and Plaster Casting

The ability to achieve Shore‑A hardness of 23–41 within 10 min at room temperature, combined with a processing time of only 3 min 20 s [1], makes this complex suitable for RTV‑2 mould‑making operations where rapid demoulding is essential. The 30 % lower tin mass fraction vs. DBTDL [3] also helps formulators meet organotin content limits for articles that may come into contact with the general public under REACH.

Alcohol‑Release Alkoxy RTV Systems Where Pot‑Life Control Is Critical

In alkoxy‑cure RTV silicones, premature condensation generates alcohol by‑products that can cause bubble formation and poor adhesion. The intrinsically slower hydrolysis of the TPOS moiety [2] extends pot‑life and reduces the risk of alcohol accumulation during static mixing, making the compound preferable to TEOS‑based organotin adducts for automated meter‑mix dispensing equipment.

Adhesive and Coating Formulations Subject to TSCA or REACH Organotin Inventory Requirements

EINECS 270‑183‑1 is explicitly listed on the US EPA TSCA Inventory under CAS 68412‑36‑2 [3], providing regulatory certainty for North American industrial users. Its lower tin content per gram compared with uncomplexed DBTDL offers formulators a practical pathway to comply with the 0.1 % dibutyltin threshold established by REACH Annex XVII without having to switch to alternative catalyst chemistries that may compromise cure speed or final elastomer properties.

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